(Z)-6-((4-nitrobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one
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Overview
Description
(Z)-6-((4-nitrobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzofuran core, a pyridine ring, and a nitrobenzyl group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-((4-nitrobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyridine Ring: This step often involves coupling reactions, such as Suzuki or Heck coupling, to attach the pyridine moiety to the benzofuran core.
Attachment of the Nitrobenzyl Group: This can be done through nucleophilic substitution reactions where the nitrobenzyl group is introduced to the benzofuran structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-6-((4-nitrobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halides or organometallic compounds are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-6-((4-nitrobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. For instance, modifications to its structure might enhance its efficacy or reduce toxicity, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-6-((4-nitrobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(Z)-6-((4-nitrobenzyl)oxy)-2-(pyridin-2-ylmethylene)benzofuran-3(2H)-one: Similar structure but with a different position of the pyridine ring.
(Z)-6-((4-nitrobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one: Another isomer with the pyridine ring in a different position.
(Z)-6-((4-nitrobenzyl)oxy)-2-(quinolin-3-ylmethylene)benzofuran-3(2H)-one: Contains a quinoline ring instead of a pyridine ring.
Uniqueness
The uniqueness of (Z)-6-((4-nitrobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2Z)-6-[(4-nitrophenyl)methoxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O5/c24-21-18-8-7-17(27-13-14-3-5-16(6-4-14)23(25)26)11-19(18)28-20(21)10-15-2-1-9-22-12-15/h1-12H,13H2/b20-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDHRSVYCDXJIT-JMIUGGIZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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